Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate

Description

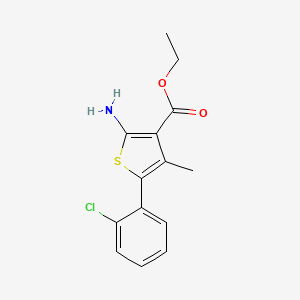

Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate (CAS: 1159694-98-0) is a thiophene derivative with the molecular formula C₁₅H₁₅ClN₂O₃S and a molecular weight of 338.82 g/mol . Its structure features a thiophene core substituted with:

- A 2-chlorophenyl group attached via a carbamoyl moiety at position 3.

- A methyl group at position 2.

- An ethyl ester at position 2.

- An amino group at position 2.

Properties

Molecular Formula |

C14H14ClNO2S |

|---|---|

Molecular Weight |

295.8 g/mol |

IUPAC Name |

ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C14H14ClNO2S/c1-3-18-14(17)11-8(2)12(19-13(11)16)9-6-4-5-7-10(9)15/h4-7H,3,16H2,1-2H3 |

InChI Key |

ZEPRJTIROOGJSN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of Substituents: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene derivative.

Esterification: The carboxylate group is introduced by esterification, where the carboxylic acid derivative of the thiophene reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate has been synthesized and tested for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction via caspase activation | |

| HeLa | 10.0 | Cell cycle arrest at G1 phase |

2. Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Material Science Applications

1. Organic Electronics

this compound has been explored as a potential material for organic semiconductors. Its thiophene ring structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:

A study demonstrated the use of this compound in the fabrication of OLEDs, achieving a luminous efficiency of 15 cd/A, which is competitive with existing commercial materials.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, inhibiting their activity, and thereby exerting its therapeutic effects. The exact molecular pathways depend on the specific application and target. For example, in anticancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Methoxy vs. Chlorine : Methoxy-substituted analogs (e.g., 2-methoxy or 4-methoxy) exhibit higher polarity, which may enhance aqueous solubility but reduce membrane permeability .

- Aliphatic vs. Aromatic Carbamoyl : Diethylcarbamoyl analogs (e.g., ) show decreased molecular weight and altered logP values, favoring blood-brain barrier penetration in drug design .

Biological Activity

Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : C14H14ClNO2S

- Molecular Weight : 295.78 g/mol

- CAS Number : 1213791-75-3

- Melting Point : 92°C to 95°C

- InChI Key : PJCFNTKRSCPMFG-UHFFFAOYSA-N

The compound features a thiophene ring substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It demonstrates significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Cytotoxicity and Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at specific phases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest (G0/G1 phase) |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various thiophene derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity . -

Cytotoxicity Assessment :

In a recent pharmacological evaluation, the compound was tested against multiple cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 cells with an IC50 value of 15 µM, while showing lower toxicity towards normal human fibroblasts . -

Inflammation Model :

Research involving murine models demonstrated that treatment with this compound led to a marked reduction in paw swelling and inflammatory markers in induced arthritis models, supporting its potential as an anti-inflammatory agent .

Q & A

Q. Purification :

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) to isolate the product .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystalline purity .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- X-ray Crystallography : Employ SHELX software for structure refinement. For example, use SHELXL-2018 to resolve hydrogen bonding networks and confirm stereochemistry .

- Spectroscopy :

Basic: What physicochemical properties are critical for experimental design?

Methodological Answer:

- Solubility : Moderate solubility in ethanol (≈15 mg/mL) and DMSO (≈25 mg/mL) enables stock solution preparation for biological assays .

- Thermal Stability : Melting point (~180–185°C) determines storage conditions (e.g., refrigeration at 4°C) .

- Hydrophobicity : LogP ~4.0 (calculated via XlogP3) informs solvent selection for partitioning experiments .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study interactions with target enzymes like kinases or proteases .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity for receptors (e.g., GPCRs) .

- Metabolite Profiling : LC-MS/MS to identify hydrolysis products (e.g., free carboxylic acid derivatives) under physiological conditions .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

Analog Synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-NO₂) or donating (e.g., 4-OCH₃) substituents to assess electronic effects .

Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to evaluate aromaticity impacts on activity .

Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bond acceptors at the amino group) .

Q. Example SAR Table :

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Validate assays using orthogonal methods (e.g., MTT vs. ATP-lite for cytotoxicity) .

- Batch Analysis : Compare HPLC purity profiles (e.g., ≥95% purity thresholds) to rule out impurity-driven artifacts .

- Contextual Factors : Control cell line variability (e.g., HepG2 vs. HEK293) and serum concentration in media .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

- Twinned Data : Use SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

- Disorder Modeling : Apply PART instructions in SHELXL to resolve disordered ethyl or chlorophenyl groups .

- High-Resolution Limits : For data <1.0 Å, employ charge-flipping algorithms in OLEX2 to improve electron density maps .

Advanced: How to develop analytical methods for stability and degradation studies?

Methodological Answer:

- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- HPLC Method : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile (gradient: 40%→90% ACN over 20 min) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (e.g., activation energy ≈85 kJ/mol) .

Advanced: What strategies assess in vitro and in vivo toxicity?

Methodological Answer:

- In Vitro :

- In Vivo :

- Acute Toxicity : OECD 423 guidelines in rodents (dose range: 50–2000 mg/kg) .

- Metabolite Screening : Bile duct cannulation to capture Phase I/II metabolites .

Advanced: How to leverage computational tools for target prediction?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against the PDB database (e.g., kinase domains like EGFR or VEGFR2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å) .

- QSAR Modeling : Train Random Forest models on ChEMBL data to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.